3,4,5,6-Tetrahydrophthalic anhydride

Catalog No.
S603930
CAS No.
2426-02-0
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrahydrophthalic anhydride

CAS Number

2426-02-0

Product Name

3,4,5,6-Tetrahydrophthalic anhydride

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2

InChI Key

HMMBJOWWRLZEMI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)OC2=O

Synonyms

3,4,5,6-tetrahydrophthalic acid anhydride

Canonical SMILES

C1CCC2=C(C1)C(=O)OC2=O

Preparation of Polyalkyd Resins from Palm Oil

Synthesis and Biological Evaluation of 6-Hydroxypyridazinone Benzisoxazoles

    Specific Scientific Field: Medicinal Chemistry

    Summary of the Application: TPA is used in the synthesis and biological evaluation of 6-hydroxypyridazinone benzisoxazoles.

    Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use of TPA are not readily available in public databases. Typically, the synthesis of such compounds involves a series of organic reactions, followed by biological evaluation using in vitro and in vivo assays.

Precursor to Other Compounds

Synthesis of Polyesters

Polymerization Tools

3,4,5,6-Tetrahydrophthalic anhydride is a cyclic anhydride with the molecular formula C8H8O3C_8H_8O_3 and a molecular weight of 152.1473 g/mol. It is commonly recognized by its IUPAC name and is also referred to as tetrahydrophthalic anhydride or 1,3-isobenzofurandione, 4,5,6,7-tetrahydro-. The compound features a unique structure characterized by a five-membered ring containing two carbonyl groups, which contributes to its reactivity and utility in various chemical applications .

THPA itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives, particularly tetrahydrophthalimides, can exhibit various biological activities depending on the attached functional groups []. For example, Captan, a fungicide, is derived from tetrahydrophthalimide, a product obtainable from THPA [].

  • Hydrolysis: When reacted with water, it hydrolyzes to form 3,4,5,6-tetrahydrophthalic acid. This reaction can be exothermic and may become violent if local heating occurs .
  • Esterification: It can react with alcohols to form esters, which are important in the production of polyalkyd resins.
  • Polymerization: The compound can participate in polymerization reactions to form various polymeric materials used in coatings and adhesives.

3,4,5,6-Tetrahydrophthalic anhydride exhibits significant biological activity. It is classified as a skin sensitizer and can cause allergic reactions upon contact. Additionally, it poses serious risks to eye health and is categorized as causing serious eye damage . Its biological interactions necessitate careful handling and appropriate safety measures.

The synthesis of 3,4,5,6-tetrahydrophthalic anhydride can be achieved through several methods:

  • Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of catalysts such as palladium on carbon or Raney nickel under controlled conditions.
  • Diels-Alder Reaction: Another synthetic route includes the Diels-Alder reaction involving suitable diene and dienophile components to yield the desired anhydride structure.
  • Cyclization Reactions: Various cyclization strategies can also be employed to form the compound from simpler precursors.

3,4,5,6-Tetrahydrophthalic anhydride has diverse applications across multiple industries:

  • Resins and Polymers: It is widely used in the production of polyalkyd resins for coatings and paints due to its excellent adhesion properties.
  • Adhesives: The compound serves as a key ingredient in formulating adhesives that require strong bonding capabilities.
  • Chemical Intermediates: It acts as a building block in organic synthesis for creating more complex chemical structures.

Research into the interactions of 3,4,5,6-tetrahydrophthalic anhydride with various biological systems has highlighted its potential effects on human health. Studies have shown that exposure can lead to sensitization and allergic responses. Understanding these interactions is crucial for developing safety protocols for industrial use and ensuring worker safety during handling.

Several compounds share structural similarities with 3,4,5,6-tetrahydrophthalic anhydride. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Phthalic AnhydrideC8H4O3C_8H_4O_3More reactive due to unsaturation; widely used in plastics.
Maleic AnhydrideC4H2O3C_4H_2O_3Smaller size; used in copolymers and resins.
Succinic AnhydrideC4H2O3C_4H_2O_3Less complex; utilized in pharmaceuticals.

Uniqueness of 3,4,5,6-Tetrahydrophthalic Anhydride:

  • The presence of four hydrogen atoms in its structure makes it less reactive compared to phthalic anhydride while retaining significant utility in resin applications.
  • Its specific reactivity profile allows for unique applications in creating specialized polymers not achievable with similar compounds.

XLogP3

1.3

Melting Point

74.0 °C

UNII

01D3M89A2W

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

2426-02-0

Wikipedia

3,4,5,6-tetrahydrophthalic anhydride

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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